molecular formula C22H27N3O2S B2658643 1-(4-butoxyphenyl)-3-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-[(thiophen-2-yl)methyl]urea CAS No. 1257553-41-5

1-(4-butoxyphenyl)-3-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-[(thiophen-2-yl)methyl]urea

Cat. No.: B2658643
CAS No.: 1257553-41-5
M. Wt: 397.54
InChI Key: CKAOGHASNGEDHV-UHFFFAOYSA-N
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Description

1-(4-butoxyphenyl)-3-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-[(thiophen-2-yl)methyl]urea is a synthetic organic compound with a complex structure It is characterized by the presence of a butoxyphenyl group, a pyrrole moiety, and a thiophene ring, all connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-butoxyphenyl)-3-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-[(thiophen-2-yl)methyl]urea typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the butoxyphenyl intermediate: This step involves the reaction of 4-butoxyphenylamine with a suitable reagent to introduce the butoxy group.

    Introduction of the pyrrole moiety: The next step involves the reaction of the butoxyphenyl intermediate with a pyrrole derivative, typically under acidic or basic conditions.

    Formation of the thiophene intermediate: The thiophene ring is introduced through a reaction with a thiophene derivative, often using a coupling reagent.

    Urea linkage formation: The final step involves the reaction of the intermediate compounds with a urea derivative to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-butoxyphenyl)-3-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-[(thiophen-2-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where one of the functional groups is replaced by another group, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler, reduced compounds.

Scientific Research Applications

1-(4-butoxyphenyl)-3-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-[(thiophen-2-yl)methyl]urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers, and in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-butoxyphenyl)-3-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-[(thiophen-2-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-butoxyphenyl)-3-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-[(thiophen-2-yl)methyl]urea: Similar in structure but with variations in the substituents on the phenyl, pyrrole, or thiophene rings.

    1-(4-methoxyphenyl)-3-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-[(thiophen-2-yl)methyl]urea: Contains a methoxy group instead of a butoxy group.

    1-(4-butoxyphenyl)-3-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-[(furan-2-yl)methyl]urea: Contains a furan ring instead of a thiophene ring.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

3-(4-butoxyphenyl)-1-[(1-methylpyrrol-2-yl)methyl]-1-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2S/c1-3-4-14-27-20-11-9-18(10-12-20)23-22(26)25(17-21-8-6-15-28-21)16-19-7-5-13-24(19)2/h5-13,15H,3-4,14,16-17H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAOGHASNGEDHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)N(CC2=CC=CN2C)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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